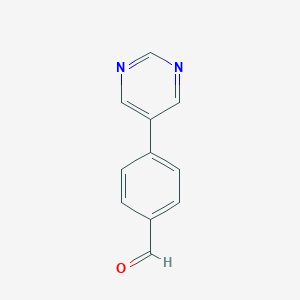
4-(Pyrimidin-5-yl)benzaldehyde
Cat. No. B168655
Key on ui cas rn:
198084-12-7
M. Wt: 184.19 g/mol
InChI Key: BXNXTOLXLPQMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05854264
Procedure details


A solution of Pd(OAc)2 (0.17 mmol, 38 mg), bisdiphenylphosphinoferrocene (DPPF, 0.23 mmol, 125 mg), and DMF were heated to 50° for 15 minutes. The reaction mixture was cooled. 4-Formyl-benzeneboronic acid (6.93 mmol, 1.0 g), 5-bromopyridine (6.3 nunol, 1.0 g), and Net3 (8.2 mmol; 1.11 mL) were added and the reaction mixture was heated to 90° overnight. The reaction mixture was concentrated to yield a gummy oil. Flash chromatography (EtOAc) yielded 1-3 contaminated with a small amount of 1-1. The tan solid was taken up in EtOAc and washed with saturated NaHCO3 and brine. The organic layer was dried (MgSO4), filtered and concentrated to afford the title compound as an off-white solid.






Identifiers


|
REACTION_CXSMILES
|
C[N:2]([CH:4]=O)[CH3:3].[CH:6]([C:8]1[CH:13]=[CH:12][C:11](B(O)O)=[CH:10][CH:9]=1)=[O:7].BrC1C=[CH:20][CH:21]=[N:22]C=1>CCOC(C)=O.CC([O-])=O.CC([O-])=O.[Pd+2].C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[N:2]1[CH:3]=[C:20]([C:11]2[CH:12]=[CH:13][C:8]([CH:6]=[O:7])=[CH:9][CH:10]=2)[CH:21]=[N:22][CH:4]=1 |f:4.5.6,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC=NC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
38 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
|
Name
|
|
|
Quantity
|
125 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated to 90° overnight
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a gummy oil
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated NaHCO3 and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CN=CC(=C1)C1=CC=C(C=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

